molecular formula C17H11Cl3N2O3 B2540788 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) CAS No. 303998-55-2

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)

Cat. No. B2540788
CAS RN: 303998-55-2
M. Wt: 397.64
InChI Key: FYDNEGZPIGZJST-PGMHBOJBSA-N
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Description

The compound “1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)” is a member of indoles . Indoles have a wide range of biological and clinical applications, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to investigate the chemotherapeutic activities . The structures of these compounds were confirmed by the spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 181.57 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral properties. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For example:

Other Biological Activities

Indole derivatives are not limited to antiviral and anti-HIV effects. They also possess various other biological activities:

properties

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDNEGZPIGZJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)

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